![molecular formula C14H18N4 B13181797 1-[(1-Phenyl-1H-pyrazol-4-yl)methyl]piperazine](/img/structure/B13181797.png)
1-[(1-Phenyl-1H-pyrazol-4-yl)methyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(1-Phenyl-1H-pyrazol-4-yl)methyl]piperazine is a compound that has garnered interest due to its diverse biological activities and potential therapeutic applications. This compound features a piperazine ring linked to a pyrazole moiety, which contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1-Phenyl-1H-pyrazol-4-yl)methyl]piperazine typically involves the reaction of piperazine with 1-phenyl-1H-pyrazole-4-carbaldehyde under acidic conditions. The reaction proceeds through nucleophilic substitution and cyclization, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound can be achieved through a similar synthetic route, with optimization for large-scale production. The use of cost-effective and less toxic reagents, along with simplified reaction steps, ensures the feasibility of industrial-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
1-[(1-Phenyl-1H-pyrazol-4-yl)methyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield the corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: N-oxides of the compound.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Scientific Research Applications
1-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]piperazine has a range of applications in scientific research:
- Chemistry It is used as a building block in the synthesis of complex molecules.
- Biology It is investigated for its potential as a ligand in biochemical assays.
- Medicine It is explored for potential therapeutic properties, including antibacterial, anti-inflammatory, and anticancer activities.
- Industry It is utilized in the development of new materials and chemical processes.
Synthesis and Derivatives
The synthesis of 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine typically involves reacting piperazine with a pyrazole derivative. Various methods have been developed for synthesizing pyrazole derivatives to enhance the biological activity of the final compound.
Synthesis Method | Description |
---|---|
Cyclocondensation | Involves reacting 1,3-biselectrophilic compounds with NH-3-aminopyrazoles. |
Functionalization | Modifications at positions 2, 3, and 5 of the pyrazole ring to enhance activity. |
Anticancer Properties
Pyrazole derivatives exhibit anticancer activity through various mechanisms, including inhibiting cell proliferation and inducing apoptosis in cancer cells. Compounds containing the pyrazole moiety have shown promise in targeting specific cancer types.
Case Study: A study highlighted that pyrazolo[1,5-a]pyrimidine derivatives demonstrated significant anticancer effects against various cell lines by inhibiting key enzymes involved in tumor progression.
Anxiolytic-like Profile
Mechanism of Action
The mechanism of action of 1-[(1-Phenyl-1H-pyrazol-4-yl)methyl]piperazine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with muscarinic receptors, particularly M1 and M3 subtypes.
Pathways Involved: It modulates cholinergic-nitric oxide signaling, leading to its cardiovascular effects.
Comparison with Similar Compounds
Similar Compounds
1-Methylpyrazole-4-boronic acid pinacol ester: Shares the pyrazole moiety but differs in its boronic acid ester group.
3-(1-Phenyl-1H-pyrazol-4-yl)propanoic acid: Similar pyrazole structure but with a propanoic acid group.
Uniqueness
1-[(1-Phenyl-1H-pyrazol-4-yl)methyl]piperazine is unique due to its combination of the piperazine and pyrazole rings, which confer distinct biological activities and chemical properties. Its ability to modulate muscarinic receptors and influence cardiovascular function sets it apart from other similar compounds .
Biological Activity
1-[(1-Phenyl-1H-pyrazol-4-yl)methyl]piperazine is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, analgesic, anxiolytic, and antidepressant properties, supported by various studies and findings.
Chemical Structure and Properties
This compound belongs to a class of compounds known as piperazines, which are characterized by a piperazine ring substituted with a pyrazole moiety. The structural formula can be represented as follows:
1. Anti-inflammatory and Analgesic Effects
A significant study investigated the anti-nociceptive and anti-inflammatory effects of related piperazine derivatives. The findings indicated that compounds similar to this compound exhibit notable anti-inflammatory properties. These compounds were shown to reduce pain responses in animal models through mechanisms that may involve the inhibition of pro-inflammatory cytokines and modulation of pain pathways .
2. Anxiolytic Activity
Research has demonstrated that derivatives of this compound possess anxiolytic-like effects. In behavioral tests involving Swiss mice, the compound LQFM192 (a derivative) showed significant anxiolytic activity mediated through serotonergic pathways. This was evidenced by the blockade of its effects upon administration of specific antagonists like WAY-100635, indicating the involvement of serotonin receptors in its action .
3. Antidepressant Potential
The same derivative also exhibited antidepressant-like activity. In forced swimming tests, it demonstrated a reduction in immobility times, suggesting an enhancement in mood-related behaviors. The antidepressant effects were similarly linked to serotonergic mechanisms, reinforcing the compound's potential as a multi-target therapeutic agent for mental health disorders .
Study on LQFM008
In a study evaluating LQFM008 (a close relative), researchers found that it induced significant changes in behavior consistent with anxiolytic effects at doses of 54 and 162 μmol/kg. The anxiolytic activity was confirmed through various behavioral assays, including the elevated plus maze and light-dark box tests .
Neuropharmacological Evaluation
Another study focused on a new piperazine derivative (2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethyl acetate), which showed promising results in neuropharmacological evaluations. The compound's effects were assessed using established models for anxiety and depression, demonstrating significant anxiolytic and antidepressant-like activities mediated by serotonergic systems .
Summary of Findings
Properties
Molecular Formula |
C14H18N4 |
---|---|
Molecular Weight |
242.32 g/mol |
IUPAC Name |
1-[(1-phenylpyrazol-4-yl)methyl]piperazine |
InChI |
InChI=1S/C14H18N4/c1-2-4-14(5-3-1)18-12-13(10-16-18)11-17-8-6-15-7-9-17/h1-5,10,12,15H,6-9,11H2 |
InChI Key |
GNDJJPTVKCWBQM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CC2=CN(N=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.